4-Cyanopiperidine-1-carboximidamide
Overview
Description
Synthesis Analysis
The synthesis of 4-Cyanopiperidine-1-carboximidamide involves dehydrating respective piperidine carboxamide employing a suitable dehydrating agent . Another method involves reacting piperidine-4-carboxamide with triflouroacetic anhydride and refluxing the reaction mass for 19 hours .Molecular Structure Analysis
The C1–N1 bond in the title compound is 1.3090 (17) Å, indicating double bond character. The bond lengths C1–N2 = 1.3640 (17) Å and C1–N3 = 1.3773 (16) Å are elongated and characteristic for a C–N amine single bond .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include dehydration of piperidine-4-carboxamide (isonipecotamide) by phosphorus oxychloride (POCl3), and the preparation of 4-cyanopiperidine by reacting piperidine-4-carboxamide with triflouroacetic anhydride .Physical And Chemical Properties Analysis
This compound is a stable, solid compound with a melting point of 166-168 °C. It is soluble in water and organic solvents such as ethanol and methanol. The compound has a high boiling point of 437.4 °C at 760 mmHg and a flash point of 219.8 °C.Scientific Research Applications
Chemical Applications in Metabolism and Cancer Research
- AMPK Activation and Cancer: A systematic review discusses 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr), a pharmacological modulator of AMPK activity, widely used in studies on metabolism and cancer. Despite its initial identification as an AMPK activator, findings suggest numerous AICAr effects, previously attributed to AMPK activation, are in fact AMPK-independent. This review underscores the need for caution in interpreting studies based on AICAr for understanding the AMPK signaling pathway (Visnjic et al., 2021).
Biocatalyst Inhibition by Carboxylic Acids
- Impact on Microbial Fermentation: A review highlights the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, which are engineered to produce biorenewable chemicals. The study delves into metabolic engineering strategies aimed at enhancing microbial tolerance to these acids, thereby improving industrial fermentation processes (Jarboe et al., 2013).
Applications of Cyanobacteria in Biotechnology
- Biotechnological Prospects: Cyanobacteria, as a source of biologically active compounds, offer significant promise in various fields, including pharmaceuticals, biofuels, and environmental remediation. A review focuses on the potential applications of cyanobacteria in biotechnology, highlighting their role in producing secondary metabolites, bioactive compounds, and their use in wastewater treatment and bioenergy production (Abed et al., 2009).
Mechanism of Action
Target of Action
The primary targets of 4-Cyanopiperidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell signaling pathways, particularly those involved in cell proliferation and survival.
Mode of Action
this compound interacts with its targets (EGFR, BRAF, and CDK2) by binding to their active sites, thereby inhibiting their function . This interaction results in changes in the cellular signaling pathways, leading to a decrease in cell proliferation.
Biochemical Pathways
The compound affects multiple biochemical pathways. By inhibiting EGFR, BRAF, and CDK2, it disrupts the signaling pathways that these proteins are involved in, leading to a decrease in cell proliferation . These pathways are critical for cell growth and survival, and their disruption can lead to cell death.
Result of Action
The inhibition of EGFR, BRAF, and CDK2 by this compound leads to a decrease in cell proliferation . This can result in the death of cancer cells, making the compound a potential therapeutic agent for cancer treatment.
Safety and Hazards
Future Directions
4-Cyanopiperidine-1-carboximidamide has been identified as a molecule that interacts with the TTD groove of the UHRF1 protein, a multidomain protein with oncogenic abilities overexpressed in most cancers . This interaction alters UHRF1 functions and could potentially be used in the development of new anticancer drugs .
Biochemical Analysis
Biochemical Properties
4-Cyanopiperidine-1-carboximidamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been identified as a potent inhibitor of enzymes such as EGFR, BRAF, and CDK2 . These interactions are crucial as they help in the regulation of cell proliferation and survival. For instance, compounds derived from this compound have shown high inhibitory activity against EGFR with IC50 values ranging from 96 to 127nM . Additionally, it has been found to inhibit BRAFV600E with IC50 values of 49 and 40nM, respectively . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting key signaling pathways, which in turn affects gene expression and cellular metabolism. For example, derivatives of this compound have demonstrated significant antiproliferative activity against multiple cancer cell lines, including MCF-7, HT-29, and Panc-1 . The inhibition of EGFR, BRAF, and CDK2 by this compound leads to reduced cell proliferation and increased apoptosis, thereby impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes such as EGFR, BRAF, and CDK2, inhibiting their activity and thereby disrupting the signaling pathways that promote cell proliferation . This inhibition results in the downregulation of genes involved in cell survival and the upregulation of pro-apoptotic genes, ultimately leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the antiproliferative activity of this compound derivatives remains consistent over extended periods, indicating good stability
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as the inhibition of cancer cell proliferation and the reduction of tumor growth . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues and organs . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism may involve cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination from the body . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy . For instance, the compound may be actively transported into cancer cells, where it exerts its antiproliferative effects by inhibiting key signaling pathways .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization ensures that the compound interacts with its intended targets, such as enzymes and proteins involved in cell proliferation and survival .
Properties
IUPAC Name |
4-cyanopiperidine-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-5-6-1-3-11(4-2-6)7(9)10/h6H,1-4H2,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRHHKVJKQTJOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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